Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]-
Description
Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- (CAS: 583860-32-6), is a brominated acetophenone derivative with the molecular formula C₁₉H₁₅BrO₂ and a molecular weight of 355.23 g/mol. Structurally, it features a 2-bromoacetyl group attached to a 2-(phenylmethoxy)phenyl moiety, which introduces steric and electronic effects critical to its reactivity and applications in organic synthesis . The compound is synthesized via bromination of substituted acetophenones using bromine in diethyl ether, as described in a general procedure for preparing 2-bromo-1-(aryl)ethanones . Its aromatic substitution pattern and bromine atom make it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-bromo-1-(2-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-10-14(17)13-8-4-5-9-15(13)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSHMGJHXSPXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501882 | |
| Record name | 1-[2-(Benzyloxy)phenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56443-24-4 | |
| Record name | 1-[2-(Benzyloxy)phenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- typically involves the bromination of acetophenone derivatives. One common method is the reaction of acetophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include phenylmethoxy-substituted ethanones.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- involves its interaction with molecular targets through its bromine and phenylmethoxy groups. These functional groups can participate in various chemical reactions, such as electrophilic aromatic substitution, where the bromine atom acts as a leaving group. The compound can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone
- Molecular Formula : C₉H₉BrO₂
- Key Features : A methoxy group at the para position of the phenyl ring reduces steric hindrance compared to the ortho-substituted target compound. Crystal structure analysis reveals intermolecular C–H···O hydrogen bonding, influencing its melting point (135–137°C) and solubility in polar solvents .
- Applications : Used in photodynamic therapy and as a precursor for heterocyclic synthesis .
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- Molecular Formula : C₁₀H₁₁BrO₃
- Key Features: Two methoxy groups at the 3- and 4-positions enhance electron density, increasing susceptibility to nucleophilic substitution. This compound (CAS: 1835-02-5) exhibits a higher boiling point (408–408.2 K at 2.4 kPa) compared to monosubstituted analogs .
- Applications : Intermediate in alkaloid synthesis and kinase inhibitors .
2-Bromo-1-[4-(2-thienyl)phenyl]ethanone
- Molecular Formula : C₁₂H₉BrOS
- Key Features : The thienyl group introduces π-conjugation, altering UV-Vis absorption properties. It has a molecular weight of 281.17 g/mol and is commercially available with ≥97% purity .
- Applications: Building block for optoelectronic materials and organometallic catalysts .
Electronic and Steric Effects of Bulky Substituents
2-Bromo-1-[4-(methylsulfonyl)phenyl]ethanone
2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone
- Molecular Formula: C₁₂H₁₄BrNO₃S
- Key Features: The pyrrolidinylsulfonyl group introduces steric bulk and basicity, impacting solubility in nonpolar solvents. Classified as corrosive under GHS guidelines (H314) .
- Applications : Probing agent for enzyme inhibition studies .
Data Table: Comparative Molecular Properties
Research Findings and Reactivity Trends
- Synthetic Yields: The target compound and its analogs are synthesized via bromination of acetophenones with 70–85% yields, depending on substituent electron-withdrawing/donating effects .
- Crystallography : Ortho-substituted derivatives (e.g., 2-bromo-1-[2-(phenylmethoxy)phenyl]-) exhibit weaker intermolecular interactions than para-substituted analogs, leading to lower melting points .
- Safety Profiles : Compounds with sulfonyl groups (e.g., methylsulfonyl or pyrrolidinylsulfonyl) show higher corrosivity (GHS Category C) due to their strong electron-withdrawing nature .
Biological Activity
Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- (CAS Number: 56443-24-4) is a halogenated derivative of acetophenone that has garnered attention for its potential biological activities. This compound features a bromine atom and a phenylmethoxy group, which contribute to its unique chemical properties and reactivity.
Chemical Structure and Properties
The molecular formula of Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- is C15H13BrO2, with a molecular weight of approximately 305.17 g/mol. Its structure includes a bromine atom, which can influence its biological interactions and mechanisms of action.
The biological activity of Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- is primarily attributed to the interactions facilitated by its functional groups. The bromine atom can act as a leaving group in electrophilic aromatic substitution reactions, while the phenylmethoxy group may facilitate hydrogen bonding with biological macromolecules. These interactions can potentially modulate the activity of enzymes or receptors within biological systems.
Antimicrobial Activity
Recent studies have indicated that Ethanone derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL, suggesting potential applications in developing new antibacterial agents .
Mutagenicity and Toxicity
The mutagenic potential of brominated compounds has been a topic of investigation. While specific data on Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- is limited, brominated compounds are often scrutinized for their mutagenic properties. It is crucial to evaluate such compounds in the context of safety assessments for pharmaceutical applications .
Research Findings and Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial activity of various Ethanone derivatives against common pathogens. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics .
- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on synthesizing analogs of Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- to explore their biological activities further. The SAR studies revealed that modifications to the phenylmethoxy group significantly impact the compound's efficacy against bacterial strains .
- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxicity and antimicrobial efficacy of this compound. Preliminary results suggest that while some derivatives show promising antimicrobial activity, they also exhibit low cytotoxicity levels, making them suitable candidates for further development .
Summary Table of Biological Activities
Q & A
Q. Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃BrO₂ | |
| Exact Mass | 307.008 g/mol | |
| CAS Number | 62932-94-9 (analog) |
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/vapors .
- Fire Safety : In case of fire, use CO₂ or dry chemical extinguishers. Avoid water due to toxic fumes (e.g., HBr) .
- Spill Management : Absorb spills with inert material (e.g., sand), collect in sealed containers, and dispose as hazardous waste .
Advanced: How can crystallographic refinement challenges be addressed for this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is ideal for structural elucidation. Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 305 K. Ensure a data-to-parameter ratio > 15.0 for reliability .
- Refinement : Employ SHELXL for least-squares refinement. Address thermal motion anisotropy by refining ADPs (anisotropic displacement parameters) .
- Validation : Check for residual electron density peaks (< 1 eÅ⁻³) and R-factor convergence (target R < 0.05) .
Advanced: How to resolve contradictory spectral data during characterization?
Answer:
- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone, δ 4.8 ppm for CH₂Br) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic pattern for Br: 1:1 ratio for ⁷⁹Br/⁸¹Br) .
- XRD Backup : Use crystallographic data to resolve ambiguities in stereochemistry or substituent positioning .
Advanced: How to design experiments to study the reactivity of the bromo group?
Answer:
The bromo group undergoes nucleophilic substitution (SN₂) or elimination. Methodological approaches:
- SN₂ Reactions : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor by TLC .
- Elimination Studies : Use strong bases (e.g., DBU) in THF to form α,β-unsaturated ketones. Characterize products via GC-MS .
- Kinetic Analysis : Track reaction rates under varying temperatures/pH to determine activation parameters .
Advanced: What strategies optimize regioselectivity in derivatization reactions?
Answer:
- Directing Groups : Utilize the phenylmethoxy group’s electron-donating effect to guide electrophilic substitution at the para position .
- Protection/Deprotection : Protect the ketone as an acetal to prevent unwanted side reactions during bromo group functionalization .
- Catalysis : Employ transition-metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity in C-C bond formation .
Advanced: How to analyze thermal stability under reaction conditions?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
